![molecular formula C18H31O6- B14301971 3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate CAS No. 112018-47-0](/img/structure/B14301971.png)
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate typically involves multiple steps. One common approach is the esterification of 2,2-bis(hydroxymethyl)butanoic acid with undec-4-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Different esters or amides.
Wissenschaftliche Forschungsanwendungen
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate can be compared with similar compounds such as:
2,2-Bis(hydroxymethyl)butanoic acid: A precursor in the synthesis of the target compound.
Undec-4-enoic acid: Another precursor used in the esterification process.
Other esters of 2,2-Bis(hydroxymethyl)butanoic acid: These compounds may have similar chemical properties but differ in their specific applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112018-47-0 |
|---|---|
Molekularformel |
C18H31O6- |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
3-[2,2-bis(hydroxymethyl)butoxycarbonyl]undec-4-enoate |
InChI |
InChI=1S/C18H32O6/c1-3-5-6-7-8-9-10-15(11-16(21)22)17(23)24-14-18(4-2,12-19)13-20/h9-10,15,19-20H,3-8,11-14H2,1-2H3,(H,21,22)/p-1 |
InChI-Schlüssel |
KJCQPJCMNJHGJA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC=CC(CC(=O)[O-])C(=O)OCC(CC)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
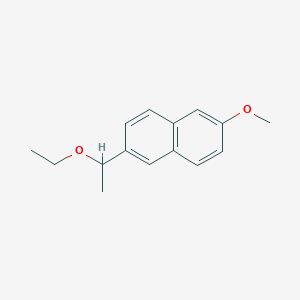

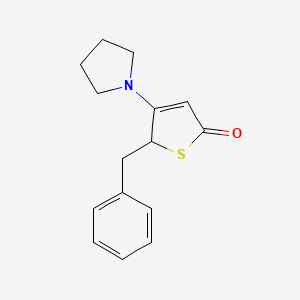

![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)
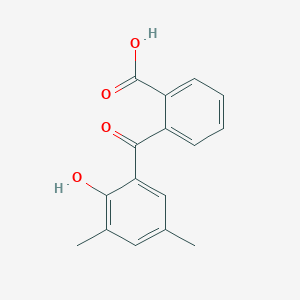
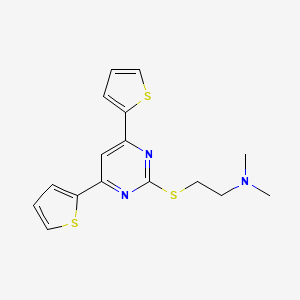
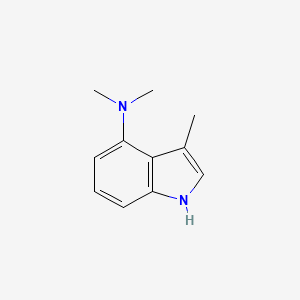
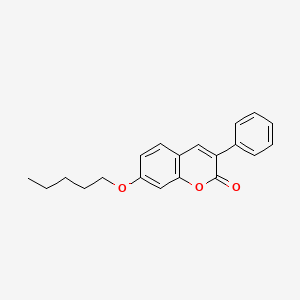

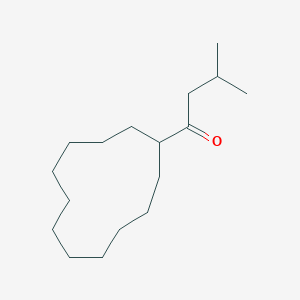
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)
